1-(4-Fluorobenzenesulfonyl)-1,4-diazepane is a chemical compound with the molecular formula and a molecular weight of 260.31 g/mol. It belongs to the class of sulfonyl-substituted diazepanes, which are notable for their potential biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a fluorobenzenesulfonyl group attached to a diazepane ring, which contributes to its unique properties and reactivity.
The synthesis of 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane typically involves the following methods:
The molecular structure of 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane features a diazepane ring (a seven-membered cyclic structure containing two nitrogen atoms) substituted with a 4-fluorobenzenesulfonyl moiety.
C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)F
InChI=1S/C11H15FN2O2S/c12-10-3-1-2-4-11(10)16(14,15)13-5-7-13/h1-4H,5-9H2
The compound exhibits a distinctive arrangement that influences its reactivity and interaction with biological targets.
The stability of the diazepane ring under various conditions allows for further functionalization, making it a versatile intermediate in organic synthesis.
The mechanism of action for compounds like 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane often involves interactions with specific biological targets, such as enzymes or receptors. The sulfonamide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Research indicates that similar compounds exhibit inhibitory activity against certain enzymes, suggesting that this compound may also have therapeutic potential .
Relevant data from sources indicate that understanding these properties is crucial for predicting behavior in biological systems and during synthesis .
1-(4-Fluorobenzenesulfonyl)-1,4-diazepane has several potential applications in scientific research:
Research continues to explore its efficacy and safety profiles in various therapeutic contexts, highlighting its significance in drug discovery efforts .
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: